Nitrofor

Descripción general

Descripción

Nitrofurantoin is an antibiotic that fights bacteria in the body. It is used to treat urinary tract infections .

Synthesis Analysis

Nitro compounds play an important role as building blocks and synthetic intermediates for the construction of scaffolds for drugs, agricultural chemicals, dyes, and explosives . A new paradigm for chemoselective hydrogenation of nitro compounds to amines has been reported, where a Hydrogenase enzyme releases electrons from H2 to a carbon black support which facilitates nitro-group reduction .Chemical Reactions Analysis

Nitro compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones and alcohols through the radical-initiated pathway . Nitration is one of the fundamental chemical conversions .Aplicaciones Científicas De Investigación

Efficacy and Toxicity in UTI Treatment

Nitrofurantoin has shown good clinical and microbiological efficacy in the treatment of lower urinary tract infections (UTIs) caused by common uropathogens. Clinical cure rates vary between 79% and 92%, with toxicity being mild, reversible, and predominantly gastrointestinal. Its clinical efficacy diminishes when given for only 3 days. The acquisition of resistance to nitrofurantoin remains relatively rare (Huttner et al., 2015).

Analytical Detection in Biological Fluids

Methods have been developed for the quantification of nitrofurantoin in biological fluids. These include spectrophotometry for detecting nitrofurantoin in urine and square-wave cathodic adsorptive stripping voltammetry for its determination in human serum and urine (Conklin & Hollifield, 1965); (Hammam, 2002).

Pharmacokinetic Studies

Nitrofurantoin's pharmacokinetics have been studied using ultra-high performance liquid chromatography and diode array detection. This is essential for optimizing patient treatment (Wijma et al., 2019).

Safety And Hazards

Direcciones Futuras

Clinical studies in relevant patient populations are needed with commercially available Nitrofurantoin formulations at approved dosing regimens to more fully characterize their PK profiles, and to investigate the influence of patient characteristics on these profiles in order to optimize efficacy and avoid toxicity and emergence .

Propiedades

IUPAC Name |

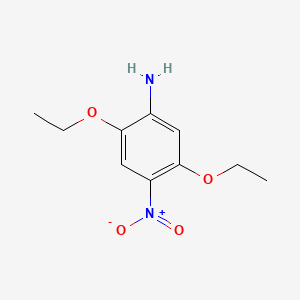

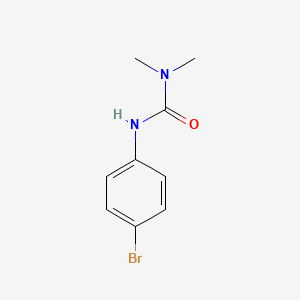

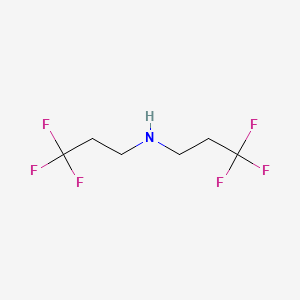

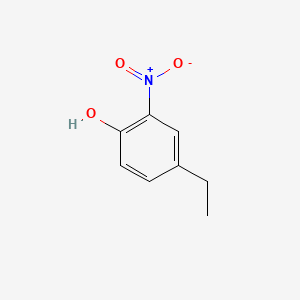

N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O4/c1-3-15(4-2)10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLHXVBITYTYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200531 | |

| Record name | Nitrofor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrofor | |

CAS RN |

5254-27-3 | |

| Record name | Nitrofor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)

![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)